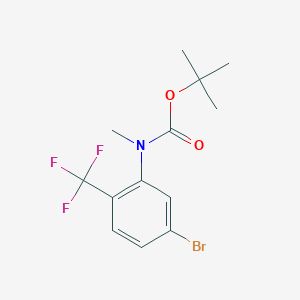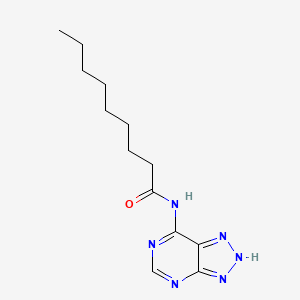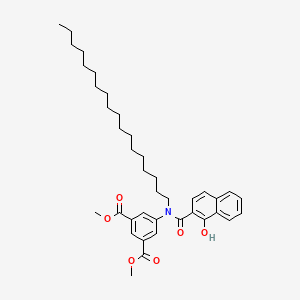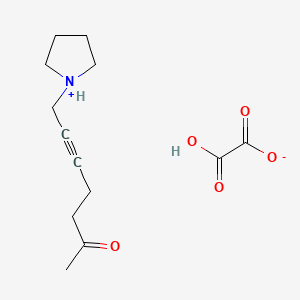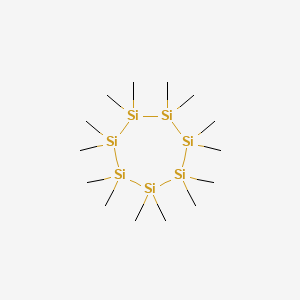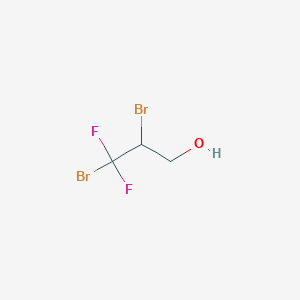
2,3-Dibromo-3,3-difluoropropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3,3-difluoropropan-1-ol is a chemical compound with the molecular formula C3H4Br2F2O It is characterized by the presence of bromine and fluorine atoms attached to a propane backbone, along with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropan-1-ol typically involves the bromination and fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropene with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to yield less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of difluorobromoacetone.
Reduction: Formation of 3,3-difluoropropan-1-ol.
Substitution: Formation of 2,3-dihydroxy-3,3-difluoropropane.
Applications De Recherche Scientifique
2,3-Dibromo-3,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1,1-difluoro-2-propanol
- 1,3-Difluoro-2-propanol
- 2,3-Dibromo-1-propanol
Uniqueness
2,3-Dibromo-3,3-difluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the same carbon backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in chemical synthesis .
Propriétés
Numéro CAS |
33119-51-6 |
|---|---|
Formule moléculaire |
C3H4Br2F2O |
Poids moléculaire |
253.87 g/mol |
Nom IUPAC |
2,3-dibromo-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Br2F2O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
Clé InChI |
AXMQNZRRMDTVHT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


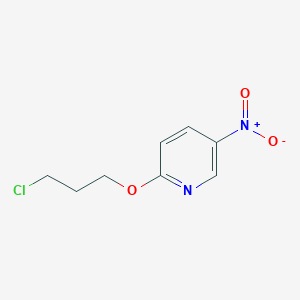
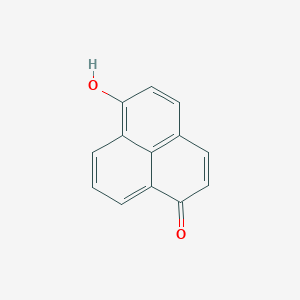
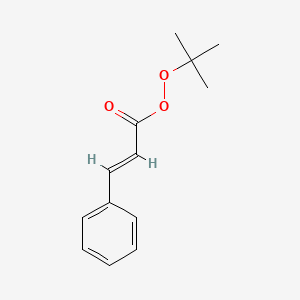
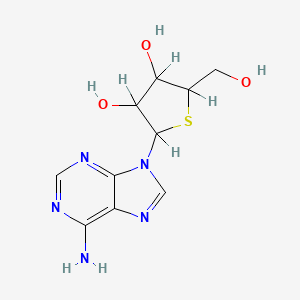
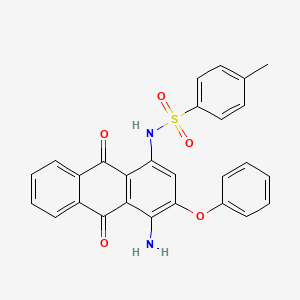

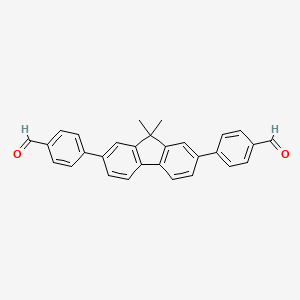
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
